molecular formula C6H6N4O4 B122626 2,4-Dinitrophenylhydrazine CAS No. 119-26-6

2,4-Dinitrophenylhydrazine

Cat. No.: B122626
CAS No.: 119-26-6
M. Wt: 198.14 g/mol
InChI Key: HORQAOAYAYGIBM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2,4-Dinitrophenylhydrazine (2,4-DNPH) primarily targets aldehydes and ketones . These carbonyl compounds play a crucial role in various biochemical reactions and metabolic pathways. The ability of 2,4-DNPH to react with these compounds makes it a valuable tool in organic chemistry and biochemistry.

Mode of Action

The interaction of 2,4-DNPH with its targets involves a type of reaction known as an addition-elimination reaction . In the addition stage, the 2,4-DNPH adds across the carbon-oxygen double bond of the carbonyl compound to form an intermediate . This intermediate then undergoes an elimination stage, losing a molecule of water to form a compound known as a dinitrophenylhydrazone .

Biochemical Pathways

The reaction of 2,4-DNPH with aldehydes and ketones forms part of the broader biochemical pathways involving these compounds. For instance, it is used in the detection of carbonyl compounds, which are key intermediates in various metabolic pathways . The formation of the dinitrophenylhydrazone derivative can also be used to identify specific aldehydes and ketones based on the melting points of the derivatives .

Result of Action

The primary result of the action of 2,4-DNPH is the formation of a dinitrophenylhydrazone derivative . This derivative is typically a yellow, orange, or red precipitate . The formation of this precipitate is used as a positive test for the presence of aldehydes and ketones .

Action Environment

The action of 2,4-DNPH can be influenced by various environmental factors. For instance, it is sensitive to shock and friction, and for this reason, it is usually handled as a wet powder . Improper storage that leads to drying can make it explosive . Furthermore, the presence of other reactive substances can potentially interfere with its action .

Biochemical Analysis

Biochemical Properties

2,4-Dinitrophenylhydrazine plays a significant role in biochemical reactions, particularly in the detection and analysis of carbonyl compounds. It interacts with aldehydes and ketones to form stable hydrazone derivatives. The reaction involves the nucleophilic addition of the hydrazine group to the carbonyl carbon, followed by the elimination of water. This reaction is widely used in the identification and quantification of carbonyl-containing biomolecules, such as carbohydrates and lipids. Additionally, this compound can react with amino acid residues in proteins, particularly histidine, arginine, lysine, and proline, to produce carbonyl functions that can be measured .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily related to its ability to form hydrazone derivatives with carbonyl compounds. This interaction can lead to the modification of proteins and other biomolecules, potentially affecting their function. In particular, this compound has been used to measure protein carbonyl content, which is an indicator of oxidative stress and protein oxidation in cells . The compound’s ability to form stable hydrazone derivatives with carbonyl groups makes it a valuable tool for studying cellular responses to oxidative stress and other metabolic processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its reaction with carbonyl groups in biomolecules to form hydrazone derivatives. This reaction is a nucleophilic addition-elimination process, where the hydrazine group of this compound adds to the carbonyl carbon, followed by the elimination of water to form a stable hydrazone bond . This mechanism allows for the specific detection and quantification of carbonyl-containing compounds in biochemical samples. Additionally, the formation of hydrazone derivatives can lead to changes in the structure and function of proteins and other biomolecules, potentially affecting cellular processes and signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable when stored properly, but it can degrade over time if exposed to light, heat, or moisture. The stability of this compound is crucial for its effectiveness in biochemical assays, as degraded or impure samples may lead to inaccurate results. Long-term studies have shown that the compound can maintain its reactivity and effectiveness for extended periods when stored under appropriate conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and can be used to study its biochemical interactions and effects on cellular processes. At high doses, this compound can exhibit toxic effects, including hematotoxicity and oxidative stress . Studies have shown that the compound can induce oxidative damage in tissues and organs, leading to adverse effects on cellular function and overall health. It is important to carefully control the dosage of this compound in animal studies to avoid toxic effects and ensure accurate results.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the detection and analysis of carbonyl compounds. The compound reacts with carbonyl groups to form hydrazone derivatives, which can be further analyzed using various biochemical techniques. Additionally, this compound can participate in transamination reactions, where it reacts with amino acids to form hydrazone derivatives that can be measured spectrophotometrically . These reactions are important for studying metabolic processes and the role of carbonyl compounds in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties and interactions with biomolecules. The compound can diffuse across cell membranes and interact with intracellular carbonyl compounds to form hydrazone derivatives. Additionally, this compound can be transported within cells by binding to proteins and other biomolecules, which can affect its localization and accumulation . The distribution of this compound within tissues is also influenced by its solubility and stability, with higher concentrations typically found in areas with high levels of carbonyl compounds.

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interactions with carbonyl-containing biomolecules. The compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria, where it forms hydrazone derivatives with carbonyl groups. This localization can affect the activity and function of this compound, as well as its ability to detect and quantify carbonyl compounds in different cellular environments . Additionally, the compound’s interactions with specific targeting signals or post-translational modifications can influence its subcellular distribution and activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dinitrophenylhydrazine can be synthesized by reacting hydrazine sulfate with 2,4-dinitrochlorobenzene. The electron-accepting effect of the two nitro groups makes the chloride easy to displace . The reaction is typically carried out in an aqueous solution containing methanol and concentrated sulfuric acid .

Industrial Production Methods: In industrial settings, the preparation involves making a paste of this compound in concentrated sulfuric acid, dispersing the paste in ethanol, adding water, and then filtering the reagent . This method allows for scaling up the preparation, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dinitrophenylhydrazine primarily undergoes nucleophilic addition-elimination reactions with carbonyl compounds. This reaction involves the addition of the hydrazine group to the carbonyl carbon, followed by the elimination of a water molecule .

Common Reagents and Conditions: The presence of a carbonyl group is indicated by the formation of a yellow, orange, or red precipitate of the dinitrophenylhydrazone .

Major Products: The major products of these reactions are the corresponding hydrazones, which are crystalline solids with sharp melting points. These hydrazones can be used to identify the original carbonyl compounds by comparing their melting points to known values .

Comparison with Similar Compounds

2,4-Dinitrophenylhydrazine is unique in its ability to form stable hydrazone derivatives with carbonyl compounds. Similar compounds include:

    Phenylhydrazine: Lacks the nitro groups and is less reactive.

    Semicarbazide: Forms semicarbazones with carbonyl compounds but has different reactivity and stability.

    Hydrazine: The parent compound, which is more reactive but less specific.

The presence of the nitro groups in this compound enhances its reactivity and specificity towards carbonyl compounds, making it a preferred reagent in many analytical applications .

Properties

IUPAC Name

(2,4-dinitrophenyl)hydrazine
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InChI

InChI=1S/C6H6N4O4/c7-8-5-2-1-4(9(11)12)3-6(5)10(13)14/h1-3,8H,7H2
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InChI Key

HORQAOAYAYGIBM-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN
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Molecular Formula

C6H6N4O4
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DSSTOX Substance ID

DTXSID2059485
Record name 2,4-Dinitrophenylhydrazine
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Molecular Weight

198.14 g/mol
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Physical Description

Blue-red flourescent crystals; [Sax] Red powder; [MSDSonline]
Record name 2,4-Dinitrophenylhydrazine
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Vapor Pressure

0.0000125 [mmHg]
Record name 2,4-Dinitrophenylhydrazine
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CAS No.

119-26-6
Record name (2,4-Dinitrophenyl)hydrazine
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Record name Hydrazine, (2,4-dinitrophenyl)-
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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